molecular formula C8H7IO3 B1616049 (6-Iodo-1,3-benzodioxol-5-yl)methanol CAS No. 69048-76-6

(6-Iodo-1,3-benzodioxol-5-yl)methanol

Cat. No.: B1616049
CAS No.: 69048-76-6
M. Wt: 278.04 g/mol
InChI Key: ODGKHOUSPOCIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodo-1,3-benzodioxol-5-yl)methanol: is an organic compound characterized by the presence of an iodine atom attached to a benzodioxole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-1,3-benzodioxol-5-yl)methanol typically involves the iodination of a benzodioxole precursor followed by the introduction of a methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (6-Iodo-1,3-benzodioxol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzodioxole derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of (6-Iodo-1,3-benzodioxol-5-yl)aldehyde or (6-Iodo-1,3-benzodioxol-5-yl)carboxylic acid.

    Reduction: Formation of (1,3-benzodioxol-5-yl)methanol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: (6-Iodo-1,3-benzodioxol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is used as a probe to study the effects of iodine-containing compounds on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling biomolecules with iodine.

Medicine: The compound has potential applications in medicinal chemistry for the development of iodinated pharmaceuticals. Its structure allows for the exploration of iodine’s role in drug activity and metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Iodo-1,3-benzodioxol-5-yl)methanol involves its ability to undergo various chemical transformations, which can affect its interaction with biological targets. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets. Additionally, the methanol group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    (6-Nitro-1,3-benzodioxol-5-yl)methanol: Similar structure with a nitro group instead of an iodine atom.

    (6-Bromo-1,3-benzodioxol-5-yl)methanol: Similar structure with a bromine atom instead of an iodine atom.

    (6-Chloro-1,3-benzodioxol-5-yl)methanol: Similar structure with a chlorine atom instead of an iodine atom.

Uniqueness: (6-Iodo-1,3-benzodioxol-5-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly valuable in applications requiring specific binding interactions.

Properties

IUPAC Name

(6-iodo-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKHOUSPOCIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314458
Record name (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69048-76-6
Record name NSC283806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-(methylenedioxy)benzyl alcohol (1.8 g, 12 mmol) and CF3COOAg (3.434 g, 15.5 mmol) in dry CHCl3 (55 mL) at −5° C. was added I2 (3.9 g, 15.5 mmol) in portion. The resulting yellow mixture was maintain at −5° C. for 5 min, then filtered. The filtrate was washed with 20% Na2S2O3, dried and evaporated. The crude was purified by column chromatography on silica gel (petroleum ether) to obtain (6-iodobenzo[d][1,3]dioxol-5-yl)methanol (1.8 g, 56%) as a white solid. LCMS: 279[M+1]+; 1H NMR (DMSO-d6) δ 4.31 (d, 2H, J=4.2 Hz), 5.40 (t, 1H, J=4.2 Hz), 6.03 (s, 2H), 7.03 (s, 1H), 7.34 (s, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Reactant of Route 3
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Reactant of Route 4
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-Iodo-1,3-benzodioxol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Iodo-1,3-benzodioxol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.